molecular formula C7H6N2S B072588 1,3-Benzothiazol-5-amine CAS No. 1123-93-9

1,3-Benzothiazol-5-amine

Cat. No. B072588
Key on ui cas rn: 1123-93-9
M. Wt: 150.2 g/mol
InChI Key: UJZYHMZRXGNDFB-UHFFFAOYSA-N
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Patent
US08247556B2

Procedure details

5-Nitrobenzo[d]thiazole (150 mg) was dissolved in THF (20 mL) at 0° C. and AcOH (1 mL) was added followed by Zinc dust (1.65 g). Mixture was stirred at RT for 1 h and was filtered on silica pad (rinsed with EtOAc). Solvent was evaporated, residue was diluted with NaHCO3 and extracted with EtOAc. Organic phases was dried, filtered and evaporated to give benzo[d]thiazol-5-amine.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.65 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][CH:10]=[N:9][C:8]=2[CH:12]=1)([O-])=O.CC(O)=O>C1COCC1.[Zn]>[S:11]1[C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:12][C:8]=2[N:9]=[CH:10]1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=CS2)C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
1.65 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered on silica pad (rinsed with EtOAc)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
ADDITION
Type
ADDITION
Details
residue was diluted with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
Organic phases was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=NC2=C1C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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